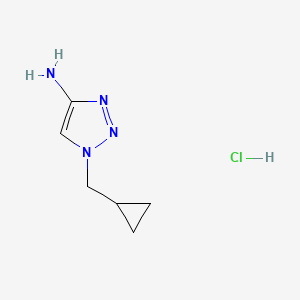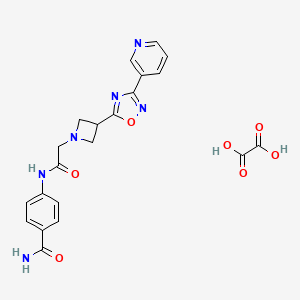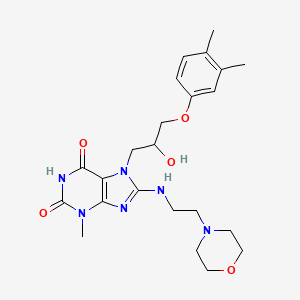
1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Cyclopropylmethyl)triazol-4-amine;hydrochloride is a chemical compound with potential applications in scientific research . It contains a triazole ring, which is a five-membered aromatic azole chain containing two carbon and three nitrogen atoms .
Molecular Structure Analysis
The molecular structure of this compound consists of a triazole ring attached to a cyclopropylmethyl group . The InChI code for this compound is 1S/C6H10N4/c7-6-4-10(9-8-6)3-5-1-2-5/h4-5H,1-3,7H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the literature, triazole compounds are known for their versatility in chemical reactions . They can bind in the biological system with a variety of enzymes and receptors, showing versatile biological activities .Aplicaciones Científicas De Investigación
Synthesis of Novel Derivatives and Ligands
Researchers have developed methods to synthesize novel derivatives and ligands using triazol-4-amine structures. For instance, studies on the intramolecular amination of nonclassical cyclopropylmethyl cations have led to the creation of 1-amino-1-hydroxymethylcyclobutane derivatives, demonstrating the versatility of triazole-based compounds in synthesizing complex molecules with potential applications in medicinal chemistry and materials science (Skvorcova, Grigorjeva, & Jirgensons, 2017). Similarly, the synthesis of novel derivatives of 1,4,7-triazacyclononane highlights the adaptability of triazole compounds in creating ligands for biomimetic studies (Warden, Graham, Hearn, & Spiccia, 2001).
Acceleration of Cu-catalyzed Azide-alkyne Cycloaddition
Research into tailored ligand acceleration of the Cu-catalyzed azide-alkyne cycloaddition reaction has shown that triazole-containing compounds can significantly enhance reaction rates, demonstrating their utility in click chemistry for efficient molecule assembly. This has practical and mechanistic implications for synthesizing a wide array of products, from pharmaceuticals to polymers (Presolski, Hong, Cho, & Finn, 2010).
Novel Cycloaddition Reactions
An effective nitrilimine cycloaddition for the synthesis of 1,3,5-trisubstituted 1,2,4-triazole derivatives has been developed, showcasing the broad applicability of triazole-based chemistry in producing variously substituted triazole rings. This reaction is compatible with a wide range of substrates, further illustrating the compound's value in synthetic organic chemistry (Wang, Tseng, Lin, & Wong, 2011).
Development of Metal- and Oxidant-Free Synthesis Methods
A metal- and oxidant-free synthesis method has been created for fully substituted 1H-1,2,4-triazol-3-amines. This environmentally friendly approach demonstrates the compound's potential in green chemistry applications, facilitating the synthesis of diverse structures without the need for hazardous metals or oxidants (Guo et al., 2021).
Safety and Hazards
Mecanismo De Acción
The mode of action of such compounds often involves interaction with biological targets such as enzymes or receptors, leading to changes in biochemical pathways and cellular functions . The pharmacokinetics of these compounds, including their absorption, distribution, metabolism, and excretion (ADME), can influence their bioavailability and efficacy .
The action of these compounds can also be influenced by various environmental factors, such as pH, temperature, and the presence of other substances .
Propiedades
IUPAC Name |
1-(cyclopropylmethyl)triazol-4-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4.ClH/c7-6-4-10(9-8-6)3-5-1-2-5;/h4-5H,1-3,7H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRGITBUIJNJKFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=C(N=N2)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.63 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-methylbenzenesulfonamide](/img/structure/B2602551.png)
![N-(6-chloro-4-methylbenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)acetamide hydrochloride](/img/structure/B2602552.png)
![5-[(4-Tert-butylphenoxy)methyl]furan-2-carbohydrazide](/img/structure/B2602553.png)



![N-[(E)-[3-[(2-chlorobenzoyl)amino]phenyl]methylideneamino]-2-(thiophen-2-ylsulfonylamino)benzamide](/img/structure/B2602559.png)

![8-[(4-Methoxyphenyl)methylamino]-3-methyl-7-pentylpurine-2,6-dione](/img/structure/B2602562.png)
![Methyl 4-((2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)carbamoyl)benzoate](/img/structure/B2602564.png)
![(Z)-ethyl 2-(6-((thiophene-2-carbonyl)imino)-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-7(6H)-yl)acetate](/img/structure/B2602568.png)


